![molecular formula C19H28O5 B5132361 diethyl [4-(2,6-dimethylphenoxy)butyl]malonate](/img/structure/B5132361.png)
diethyl [4-(2,6-dimethylphenoxy)butyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate, also known as DDBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDBM is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. For example, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has also been shown to inhibit the growth of fungi by inhibiting the activity of the enzyme squalene synthase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and physiological effects:
diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. In cancer cells, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and activating the p53 pathway. In fungal cells, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to inhibit cell growth and induce cell death by disrupting the biosynthesis of ergosterol. In animal models, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to modulate the immune response by increasing the production of cytokines such as interleukin-2 and interferon-gamma.
实验室实验的优点和局限性
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has several advantages for lab experiments, including its versatility, ease of synthesis, and potential for various applications. However, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Some potential applications of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate include the development of new anticancer drugs, the synthesis of new functional materials, and the investigation of its potential as a fungicide or bactericide. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [4-(2,6-dimethylphenoxy)butyl]malonate and to determine its potential toxicity and side effects in vivo.
合成方法
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate can be synthesized using different methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of diethyl malonate with 4-(2,6-dimethylphenoxy)butanal in the presence of a base such as piperidine or pyridine. The Michael addition reaction involves the reaction of diethyl malonate with 2,6-dimethylphenol in the presence of a base such as sodium hydride. The Suzuki coupling reaction involves the reaction of 4-(2,6-dimethylphenoxy)butyl bromide with diethyl malonate in the presence of a palladium catalyst.
科学研究应用
Diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In organic synthesis, diethyl [4-(2,6-dimethylphenoxy)butyl]malonate has been used as a reagent for the synthesis of various compounds such as α,β-unsaturated ketones and β-keto esters.
属性
IUPAC Name |
diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)12-7-8-13-24-17-14(3)10-9-11-15(17)4/h9-11,16H,5-8,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUQGPFZPSVTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=CC=C1C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)
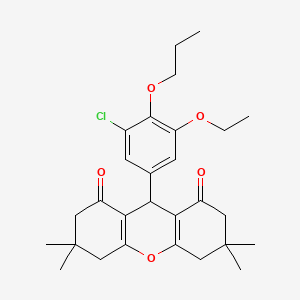
![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)
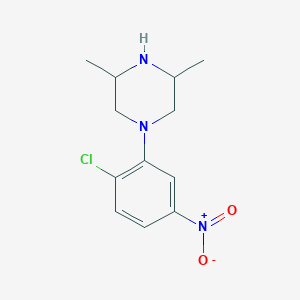
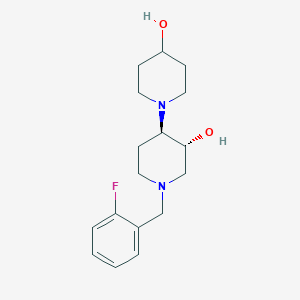
![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
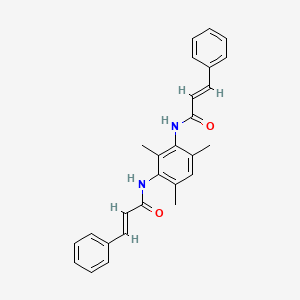
![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5132346.png)
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
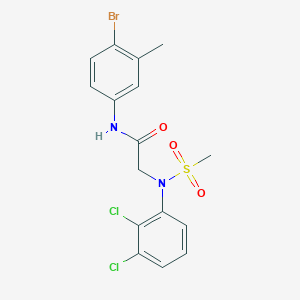

![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)